molecular formula C11H12N2S B12894705 3-(Ethylthio)isoquinolin-4-amine CAS No. 92071-67-5

3-(Ethylthio)isoquinolin-4-amine

Cat. No.: B12894705
CAS No.: 92071-67-5
M. Wt: 204.29 g/mol
InChI Key: XGFHLXDRSBKORG-UHFFFAOYSA-N
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Description

3-(Ethylthio)isoquinolin-4-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of an ethylthio group at the third position and an amine group at the fourth position of the isoquinoline ring makes this compound unique. Isoquinolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)isoquinolin-4-amine can be achieved through several methods. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These methods provide high yields and short reaction times.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of efficient one-pot synthesis methods. For example, a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . This protocol enables rapid assembly of multisubstituted isoquinolines.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)isoquinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinolines.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

3-(Ethylthio)isoquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethylthio)isoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions. The amine group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylthio)isoquinolin-4-amine is unique due to the presence of both the ethylthio and amine groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

92071-67-5

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

3-ethylsulfanylisoquinolin-4-amine

InChI

InChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3

InChI Key

XGFHLXDRSBKORG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C2=CC=CC=C2C=N1)N

Origin of Product

United States

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